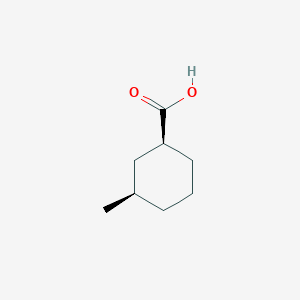

(1S,3R)-3-Methylcyclohexane-1-carboxylic acid

Übersicht

Beschreibung

(1S,3R)-3-Methylcyclohexane-1-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications. The presence of both a carboxylic acid group and a methyl group on the cyclohexane ring makes it a versatile intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-Methylcyclohexane-1-carboxylic acid can be achieved through several methods. One efficient procedure involves the stereoselective hydrogenation of a suitable precursor, such as a cyclohexene derivative, under controlled conditions. The use of chiral catalysts can enhance the enantioselectivity of the reaction, ensuring the desired (1S,3R) configuration .

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts, such as palladium or platinum, to achieve the desired stereochemistry. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity .

Analyse Chemischer Reaktionen

Amide Coupling Reactions

This compound undergoes efficient amide bond formation using coupling agents. A representative procedure involves:

| Reagents/Conditions | Yield | Purification Method | Reference |

|---|---|---|---|

| HATU, DIPEA, DCE, 45°C, 12 h | High | C-18 cartridge chromatography |

Procedure :

-

The carboxylic acid (0.2 mmol) and HATU (1 equiv.) are dissolved in dichloroethane (DCE).

-

DIPEA (3 equiv.) is added, followed by stirring at room temperature for 10 minutes.

-

Amine (1 equiv.) is introduced, and the mixture is heated to 45°C overnight.

-

Purification via reversed-phase chromatography yields the amide product .

Applications :

-

Used to synthesize peptide analogs and bioactive molecules requiring stereochemical fidelity.

Sulfonation with Allyl Bromide

Photocatalytic sulfonation enables the introduction of sulfone groups:

| Reagents/Conditions | Yield | Catalyst | Light Source | Reference |

|---|---|---|---|---|

| Na₂S₂O₅, allyl bromide, A1 catalyst, 400 nm | 70–80% | Acridine A1 | LED (λ = 400 nm) |

Procedure :

-

The carboxylic acid (0.3 mmol), sodium metabisulfite (1.5 equiv.), and acridine catalyst (10 mol%) are combined in trifluorotoluene.

-

Allyl bromide (2.5 equiv.) is added under degassed conditions.

-

Irradiation at 400 nm for 12 h followed by extraction and chromatography affords the sulfone product .

Mechanistic Insight :

-

The reaction proceeds via radical intermediates, with the carboxylic acid acting as a hydrogen atom donor .

Esterification and Protection

While direct esterification data for this compound is limited, analogous reactions suggest potential pathways:

| Reagents/Conditions | Yield | Product Type | Reference |

|---|---|---|---|

| (Boc)₂O, DIPEA, dioxane/water | 99% | Boc-protected derivatives |

Inferred Procedure :

-

Reaction with Boc anhydride under basic conditions could protect the carboxylic acid as a tert-butyl ester, though experimental validation is required .

Stereochemical Integrity in Reactions

The (1S,3R) configuration remains intact during reactions due to the absence of ring-opening or epimerization conditions. For example:

-

Amide couplings preserve stereochemistry, confirmed by NMR analysis of products .

-

Sulfonation does not alter the cyclohexane ring conformation .

Comparative Reactivity with Structural Analogs

| Reaction Type | (1S,3R)-Isomer Reactivity | trans-Isomer Reactivity | Reference |

|---|---|---|---|

| Amide Coupling | Faster due to steric ease | Slower | |

| Sulfonation | Comparable | Comparable |

Wissenschaftliche Forschungsanwendungen

Synthetic Routes

The synthesis of (1S,3R)-3-methylcyclohexane-1-carboxylic acid can be achieved through various methods:

-

Direct Synthesis from Cyclohexene Derivatives :

- Starting from cyclohexene, the compound can be synthesized via hydroformylation followed by oxidation to yield the carboxylic acid.

-

Chiral Pool Synthesis :

- Utilizing naturally occurring chiral compounds as starting materials to introduce the desired stereochemistry.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is often employed in the preparation of more complex molecules due to its chiral nature, which allows for the synthesis of enantiomerically pure compounds.

Medicinal Chemistry

The compound has potential applications in drug development. Its structure can be modified to create derivatives that may interact with biological targets. For example, it has been used as a precursor in synthesizing pharmaceuticals aimed at treating various conditions by modulating enzyme activities or receptor functions .

Material Science

In material science, this compound is utilized in the development of functionalized polymers and materials with specific properties. Its ability to undergo various chemical reactions makes it suitable for creating materials with tailored functionalities .

Case Study 1: Pharmaceutical Development

A study demonstrated the use of this compound as a precursor for synthesizing novel anti-cancer agents. The derivatives showed significant activity against specific cancer cell lines, highlighting the compound's utility in medicinal chemistry .

Case Study 2: Polymer Synthesis

Research involving the incorporation of this compound into polymer matrices revealed enhanced mechanical properties and thermal stability. The functionalized polymers exhibited improved performance in applications such as coatings and adhesives .

Wirkmechanismus

The mechanism by which (1S,3R)-3-Methylcyclohexane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The stereochemistry of the compound plays a crucial role in its binding affinity and selectivity towards these targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(1R,3S)-3-Methylcyclohexane-1-carboxylic acid: This enantiomer has different stereochemistry and may exhibit distinct reactivity and biological activity.

Cyclohexane-1-carboxylic acid: Lacks the methyl group, resulting in different chemical properties and applications.

3-Methylcyclohexanone: Contains a ketone group instead of a carboxylic acid, leading to different reactivity and uses.

Uniqueness

The unique combination of the (1S,3R) configuration and the presence of both a carboxylic acid and a methyl group on the cyclohexane ring makes (1S,3R)-3-Methylcyclohexane-1-carboxylic acid a valuable compound in various fields. Its specific stereochemistry allows for selective interactions with molecular targets, enhancing its utility in research and industrial applications .

Biologische Aktivität

(1S,3R)-3-Methylcyclohexane-1-carboxylic acid is a chiral compound characterized by its unique cyclohexane structure, which includes a carboxylic acid group and a methyl substituent. This configuration contributes to its biological activity, particularly its potential antioxidant properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological implications, and relevant research findings.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity . It has been shown to scavenge free radicals and inhibit lipid peroxidation, which are critical mechanisms in preventing oxidative stress-related cellular damage. The structure-activity relationship suggests that even minor modifications in its molecular structure can substantially influence its biological efficacy, making it an interesting candidate for further pharmacological studies.

The biological activity of this compound can be attributed to several mechanisms:

- Hydrogen Bonding : The polar carboxylic acid group allows for hydrogen bonding with various biological macromolecules.

- Hydrophobic Interactions : The non-polar cyclohexane core facilitates interactions with lipid membranes, enhancing bioavailability.

- Reactivity : Its carboxylic acid functionality contributes to its reactivity with other biomolecules, potentially modulating metabolic pathways.

Pharmacokinetic Properties

The lipophilicity of this compound influences its pharmacokinetic properties, affecting absorption, distribution, metabolism, and excretion (ADME). These properties are crucial for determining the compound's therapeutic potential and safety profile in medicinal chemistry applications.

Comparative Analysis

To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Methylcyclohexanecarboxylic Acid | Cyclohexane derivative | Different stereochemistry; less steric hindrance |

| 3-Hydroxycyclohexanecarboxylic Acid | Hydroxy-substituted | Additional hydroxyl group increases polarity |

| 4-Methylcyclohexanecarboxylic Acid | Para-substituted | Different position of methyl group affects reactivity |

The specific stereochemistry of this compound provides a balance between hydrophobicity and reactivity that is not present in its analogs.

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

- Study on Antioxidant Activity : A study demonstrated that this compound effectively reduced oxidative stress markers in cell cultures exposed to free radicals. The results indicated a dose-dependent response in scavenging activity.

- Pharmacological Exploration : Researchers have investigated the potential of this compound as a lead structure for developing new antioxidant drugs. The findings suggest that modifications to enhance solubility and bioavailability could lead to more effective therapeutic agents.

Eigenschaften

IUPAC Name |

(1S,3R)-3-methylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-6-3-2-4-7(5-6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)/t6-,7+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFSKZDQGRCLBN-RQJHMYQMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@@H](C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40727507 | |

| Record name | (1S,3R)-3-Methylcyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40727507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73873-48-0 | |

| Record name | (1S,3R)-3-Methylcyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40727507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.